molecular formula C9H12N2O3 B1428491 5-ethoxy-N-methyl-2-nitroaniline CAS No. 1437794-71-2

5-ethoxy-N-methyl-2-nitroaniline

Cat. No. B1428491
M. Wt: 196.2 g/mol
InChI Key: UGVXPEJCGCNAKW-UHFFFAOYSA-N
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Description

5-Ethoxy-N-methyl-2-nitroaniline, also known as MNA, is a substituted aromatic compound with a nitro group (-NO2) and an aniline group (-NH2). It is a yellow crystalline solid with a molecular weight of 196.21 g/mol .


Molecular Structure Analysis

The molecular structure of 5-ethoxy-N-methyl-2-nitroaniline is represented by the linear formula C9H12N2O3 . The InChI code for this compound is 1S/C9H12N2O3/c1-3-14-7-4-5-9(11(12)13)8(6-7)10-2/h4-6,10H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

5-Ethoxy-N-methyl-2-nitroaniline is a yellow crystalline solid. It has a molecular weight of 196.21 g/mol . The compound should be stored at refrigerated temperatures .

Scientific Research Applications

Spectrophotometric Analysis

5-Ethoxy-N-methyl-2-nitroaniline, along with other nitroanilines, is utilized in spectrophotometric analyses. For example, it's used in the determination of ethinylestradiol (ETE) in pharmaceutical formulations. This process involves measuring the absorbance of the reaction product from the coupling of diazotized nitroaniline with ETE. Such methods are praised for their simplicity, rapidity, and selectivity in the analytical determination of compounds (Teixeira et al., 2011).

Crystallography and DNA Conformation Studies

Nitroanilines, including 5-ethoxy-N-methyl-2-nitroaniline, are also instrumental in crystallography and DNA conformation studies. For example, 2-Methyl-4-nitroaniline ethylene dimethylammonium hydrobromide forms a crystalline complex with 5-iodocytidylyl (3'-5')guanosine. Such studies enable detailed insights into molecular structures and the interplay between different molecular entities (Vyas et al., 1984).

Synthesis of Organic Compounds

5-Ethoxy-N-methyl-2-nitroaniline is a key intermediate in the synthesis of various organic compounds. For instance, it's used in the synthesis of derivatives of benzimidazole and pyrrolo[4,3,2-de]quinolines, which are significant in medicinal chemistry and drug development (Roberts et al., 1997); (Yan-jin, 2007).

Molecular Structure and Hydrogen-Bonding Analysis

In studies focusing on molecular structure and hydrogen-bonding patterns, 5-ethoxy-N-methyl-2-nitroaniline plays a significant role. For example, X-ray diffraction experiments and topological analysis of electron density involving this compound help understand the supramolecular structure of certain materials. Such analyses are pivotal in understanding the stability and interaction of molecules in various states (Hernández-Paredes et al., 2016).

Investigation of Intermolecular Interactions

5-Ethoxy-N-methyl-2-nitroaniline is also used to study the nature of intermolecular interactions. By examining the electron charge distribution of nitroanilines, researchers gain insights into molecular atomic charges, dipolar moments, and the topological properties of charge density. Such studies are crucial for understanding the molecular aggregation mechanisms and cooperative effects in materials science (Ellena et al., 2001).

Safety And Hazards

The safety data sheet for 5-ethoxy-N-methyl-2-nitroaniline suggests that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

properties

IUPAC Name

5-ethoxy-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-7-4-5-9(11(12)13)8(6-7)10-2/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVXPEJCGCNAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279698
Record name Benzenamine, 5-ethoxy-N-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-N-methyl-2-nitroaniline

CAS RN

1437794-71-2
Record name Benzenamine, 5-ethoxy-N-methyl-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 5-ethoxy-N-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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